molecular formula C7H6F2S B1447777 2,4-Difluoro-6-(methyl)thiophenol CAS No. 1805063-31-3

2,4-Difluoro-6-(methyl)thiophenol

Cat. No.: B1447777
CAS No.: 1805063-31-3
M. Wt: 160.19 g/mol
InChI Key: SCCHEHGYJULPOY-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(methyl)thiophenol is an organosulfur compound with the molecular formula C7H6F2S. It is a derivative of benzenethiol, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzene with a suitable thiolating agent under controlled conditions. For instance, the reaction of 2,4-difluorobenzene with thiourea followed by hydrolysis can yield the desired thiophenol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(methyl)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-6-(methyl)thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(methyl)thiophenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions. This property is exploited in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-6-(methyl)thiophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of fluorine atoms and a methyl group enhances its stability and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,4-difluoro-6-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCHEHGYJULPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoro-6-(methyl)thiophenol
Reactant of Route 2
2,4-Difluoro-6-(methyl)thiophenol
Reactant of Route 3
2,4-Difluoro-6-(methyl)thiophenol
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-6-(methyl)thiophenol
Reactant of Route 5
2,4-Difluoro-6-(methyl)thiophenol
Reactant of Route 6
2,4-Difluoro-6-(methyl)thiophenol

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